molecular formula C22H20FN3O2 B10786801 quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 2748300-92-5

quinolin-8-yl1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B10786801
CAS No.: 2748300-92-5
M. Wt: 377.4 g/mol
InChI Key: CUGIQDZEJKPBDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro 7-QUPAIC involves the reaction of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid with 8-quinolinol in the presence of a fluorinated pentyl chain. The reaction typically requires a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of 5-fluoro 7-QUPAIC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

5-fluoro 7-QUPAIC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro 7-QUPAIC is widely used in scientific research, including:

Mechanism of Action

5-fluoro 7-QUPAIC exerts its effects by interacting with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the action of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro NPB-22-7N
  • 5-fluoro AKB-48-7N
  • 5-fluoro EDMB-PINACA
  • EMB-FUBINACA
  • EG-018

Uniqueness

5-fluoro 7-QUPAIC is unique due to its specific fluorinated pentyl chain and quinolinyl ester structure. This unique structure contributes to its distinct binding affinity and interaction with cannabinoid receptors, making it a valuable compound for research and forensic applications .

Properties

CAS No.

2748300-92-5

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

quinolin-8-yl 1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C22H20FN3O2/c23-11-2-1-3-14-26-15-18(17-9-6-13-25-21(17)26)22(27)28-19-10-4-7-16-8-5-12-24-20(16)19/h4-10,12-13,15H,1-3,11,14H2

InChI Key

CUGIQDZEJKPBDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CN(C4=C3C=CC=N4)CCCCCF)N=CC=C2

Origin of Product

United States

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